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Compound of Interest

Compound Name: ZINC00640089

Cat. No.: B15620459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ZINC00640089, identified chemically as N-(3-methoxyphenyl)-4-methyl-N'-[4-(propan-2-

yl)phenyl]piperazine-1-carboximidamide, is a compound of interest with potential applications in

pharmacological research. This technical guide outlines a proposed multi-step synthetic

pathway for its preparation, commencing from commercially available starting materials. The

synthesis is designed around established and reliable organic chemistry transformations,

including a palladium-catalyzed Buchwald-Hartwig amination, formation of an isothiocyanate

intermediate, subsequent thiourea synthesis, and a final desulfurization to yield the target

guanidine moiety. This document provides detailed experimental protocols for each step, a

summary of expected quantitative data, and a visual representation of the synthetic workflow.

Proposed Retrosynthetic Analysis
A retrosynthetic analysis of ZINC00640089 suggests a convergent synthesis strategy. The core

of this strategy involves the formation of the central guanidine functional group in the final step.

The key disconnections are made at the C-N bonds of the guanidine moiety, leading back to a

thiourea intermediate, which can be readily synthesized from an N-arylpiperazine and an aryl

isothiocyanate. These precursors, in turn, can be prepared from simpler, commercially

available building blocks.
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Quantitative Data Summary
The following table summarizes the expected yields for each step of the proposed synthesis.

These values are based on literature precedents for analogous reactions and represent typical

outcomes. Actual yields may vary depending on specific reaction conditions and optimization.

Step Reaction
Starting
Materials

Product
Typical Yield
(%)

1

Buchwald-

Hartwig

Amination

1-Bromo-3-

methoxybenzene

, 1-

Methylpiperazine

1-(3-

Methoxyphenyl)-

4-

methylpiperazine

80 - 99%

2
Isothiocyanate

Formation

4-(Propan-2-

yl)aniline,

Carbon disulfide

1-Isothiocyanato-

4-(propan-2-

yl)benzene

70 - 98%

3
Thiourea

Formation

1-(3-

Methoxyphenyl)-

4-

methylpiperazine

, 1-

Isothiocyanato-4-

(propan-2-

yl)benzene

N-(3-

Methoxyphenyl)-

4-methyl-N'-[4-

(propan-2-

yl)phenyl]piperaz

ine-1-

carbothioamide

>95% (often

quantitative)

4
Desulfurization to

Guanidine

N-(3-

Methoxyphenyl)-

4-methyl-N'-[4-

(propan-2-

yl)phenyl]piperaz

ine-1-

carbothioamide

ZINC00640089 69 - 95%
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Step 1: Synthesis of 1-(3-Methoxyphenyl)-4-
methylpiperazine
This step involves a palladium-catalyzed Buchwald-Hartwig amination reaction to couple 1-

bromo-3-methoxybenzene with 1-methylpiperazine.

Materials:

1-Bromo-3-methoxybenzene

1-Methylpiperazine

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Sodium tert-butoxide (NaOtBu)

Toluene, anhydrous

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃

(1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equivalents).

Add 1-bromo-3-methoxybenzene (1.0 equivalent) and anhydrous toluene.

Add 1-methylpiperazine (1.2 equivalents) to the mixture.

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

Cool the reaction mixture to room temperature and quench with a saturated aqueous sodium

bicarbonate solution.

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford 1-(3-

methoxyphenyl)-4-methylpiperazine.

Step 2: Synthesis of 1-Isothiocyanato-4-(propan-2-
yl)benzene
This procedure describes the formation of the isothiocyanate from 4-(propan-2-yl)aniline using

carbon disulfide.

Materials:

4-(Propan-2-yl)aniline

Carbon disulfide (CS₂)

Triethylamine (Et₃N)

p-Toluenesulfonyl chloride (TsCl)

Dichloromethane (CH₂Cl₂), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:

In a round-bottom flask, dissolve 4-(propan-2-yl)aniline (1.0 equivalent) and triethylamine

(2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

Cool the solution to 0 °C in an ice bath.

Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and

stir for an additional 2 hours.

Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1

equivalents) in anhydrous dichloromethane dropwise.

Stir the reaction mixture at room temperature for 12-16 hours.

Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield 1-

isothiocyanato-4-(propan-2-yl)benzene.[1][2][3][4][5][6][7]

Step 3: Synthesis of N-(3-Methoxyphenyl)-4-methyl-N'-
[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide
This step involves the formation of the thiourea intermediate by reacting the synthesized N-

arylpiperazine with the aryl isothiocyanate. This reaction is often high-yielding and proceeds

under mild conditions.[8][9][10][11][12][13][14][15][16]

Materials:

1-(3-Methoxyphenyl)-4-methylpiperazine
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1-Isothiocyanato-4-(propan-2-yl)benzene

Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

In a round-bottom flask, dissolve 1-(3-methoxyphenyl)-4-methylpiperazine (1.0 equivalent) in

anhydrous THF or CH₂Cl₂.

Add 1-isothiocyanato-4-(propan-2-yl)benzene (1.05 equivalents) to the solution at room

temperature.

Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4

hours and can be monitored by TLC.

If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

The resulting crude thiourea is often of high purity and may be used in the next step without

further purification. If necessary, it can be purified by recrystallization or flash column

chromatography.

Step 4: Synthesis of ZINC00640089 (N-(3-
methoxyphenyl)-4-methyl-N'-[4-(propan-2-
yl)phenyl]piperazine-1-carboximidamide)
The final step is the desulfurization of the thiourea intermediate to form the target guanidine,

ZINC00640089. Several reagents can be employed for this transformation; a common and

effective method using Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) is described

here.[17][18][19][20][21][22][23][24][25]

Materials:

N-(3-Methoxyphenyl)-4-methyl-N'-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide

2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent)
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Triethylamine (Et₃N)

Dichloromethane (CH₂Cl₂), anhydrous

Ammonia solution (e.g., 7N in methanol or aqueous ammonia)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask under an inert atmosphere, suspend N-(3-methoxyphenyl)-4-methyl-

N'-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide (1.0 equivalent) and 2-chloro-1-

methylpyridinium iodide (1.2 equivalents) in anhydrous dichloromethane.

Add triethylamine (2.5 equivalents) to the suspension.

Stir the reaction mixture at room temperature for 1-2 hours. During this time, the

corresponding carbodiimide is formed in situ.

Cool the reaction mixture to 0 °C and add a solution of ammonia (excess, e.g., 5-10

equivalents) in methanol or water.

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate

solution.

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain

ZINC00640089.

Visualizations
Proposed Synthesis Pathway for ZINC00640089
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1-Bromo-3-methoxybenzene

+

1-Methylpiperazine 4-(Propan-2-yl)aniline

+

Carbon Disulfide

1-(3-Methoxyphenyl)-4-methylpiperazine

+

1-Isothiocyanato-4-(propan-2-yl)benzene

N-(3-Methoxyphenyl)-4-methyl-N'-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide

ZINC00640089

 Desulfurization
 (Mukaiyama's Reagent, NH₃)

 Buchwald-Hartwig
 Amination

 (Pd₂(dba)₃, XPhos, NaO t Bu)

 Isothiocyanate
 Formation

 (Et₃N, TsCl)

 Thiourea Formation
 (THF or CH₂Cl₂)
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Step 1: N-Arylpiperazine Synthesis Step 2: Isothiocyanate Synthesis

Step 3: Thiourea Formation

Step 4: Guanidine Formation

Combine Aryl Halide,
Amine, Catalyst, Ligand, Base

Heat Reaction Mixture
(100-110 °C, 12-24h)

Aqueous Workup
(Quench, Extract, Wash, Dry)

Flash Column Chromatography

Intermediate 1:
1-(3-Methoxyphenyl)-4-methylpiperazine

Combine Intermediate 1
and Intermediate 2

React Aniline with CS₂

(Et₃N, 0 °C to RT)

Add Desulfurizing Agent
(TsCl, 0 °C to RT)

Aqueous Workup
(Quench, Extract, Wash, Dry)

Flash Column Chromatography

Intermediate 2:
1-Isothiocyanato-4-(propan-2-yl)benzene

Stir at Room Temperature
(2-4h)

Isolate Product
(Filtration or Concentration)

Intermediate 3:
Thiourea Derivative

Activate Thiourea
(Mukaiyama's Reagent, Et₃N)

Add Ammonia Source
(0 °C to RT, 12-24h)

Aqueous Workup
(Quench, Extract, Wash, Dry)

Flash Column Chromatography

Final Product:
ZINC00640089

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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